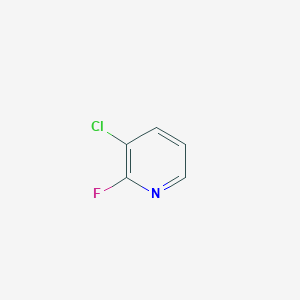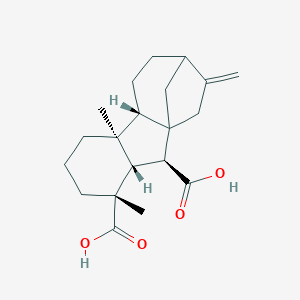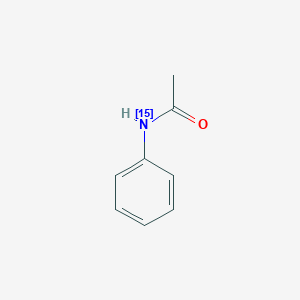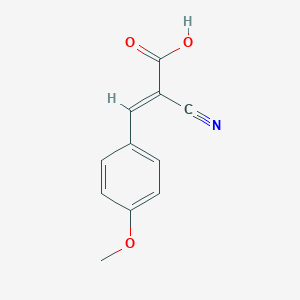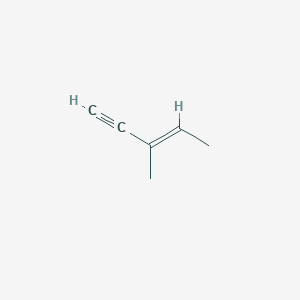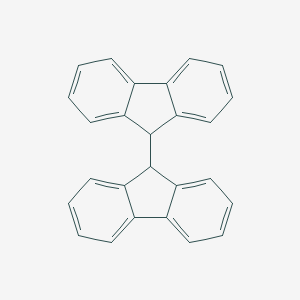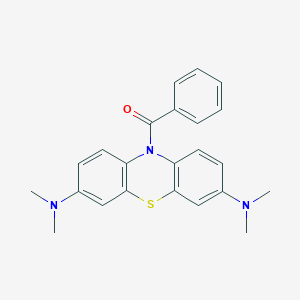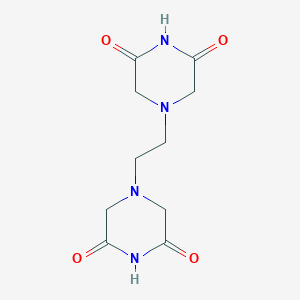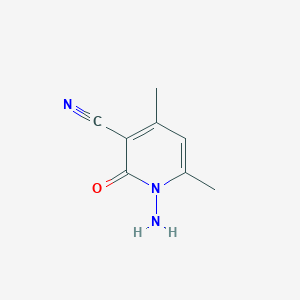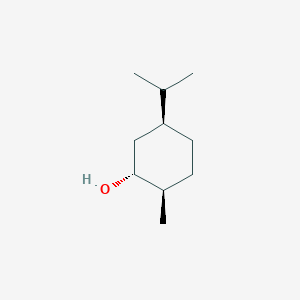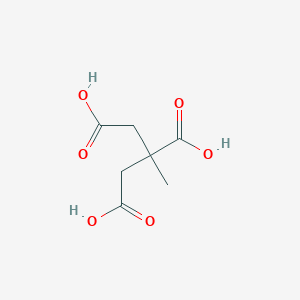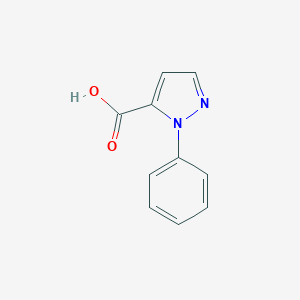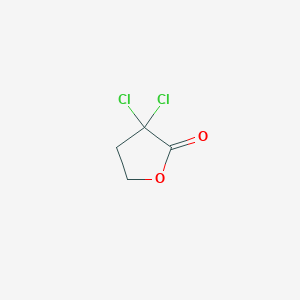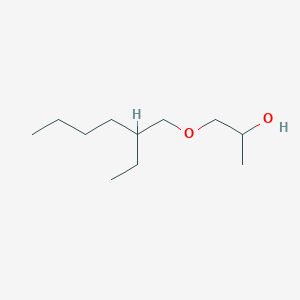
1-(2-Butylbutoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Butylbutoxy)propan-2-ol, also known as Texanol, is a clear, colorless liquid with a mild odor and low volatility. It is commonly used as a solvent, coalescent, and plasticizer in a variety of industrial applications, including paints, coatings, adhesives, and inks. Despite its widespread use, there is limited information available on the synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(2-Butylbutoxy)propan-2-ol.
Wirkmechanismus
The mechanism of action of 1-(2-Butylbutoxy)propan-2-ol is not well understood, but it is thought to act as a surfactant and coalescent in paint and coating formulations (Gao et al., 2016). It may also enhance the solubility and bioavailability of certain drugs and bioactive compounds (Pereira et al., 2019).
Biochemische Und Physiologische Effekte
Limited research has been conducted on the biochemical and physiological effects of 1-(2-Butylbutoxy)propan-2-ol. However, one study reported that exposure to 1-(2-Butylbutoxy)propan-2-ol vapors at high concentrations may cause irritation of the eyes, nose, and throat in humans (Melnick et al., 1994). Animal studies have also suggested that 1-(2-Butylbutoxy)propan-2-ol may have a low acute toxicity and may not be mutagenic or carcinogenic (Gupta et al., 2017).
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Butylbutoxy)propan-2-ol has several advantages as a solvent and plasticizer in lab experiments. It has a low vapor pressure and high boiling point, making it suitable for use in high-temperature reactions and distillations. It is also compatible with a wide range of organic and inorganic compounds, making it a versatile solvent for a variety of applications. However, its low polarity and high viscosity may limit its solubility and compatibility with certain compounds (Pereira et al., 2019).
Zukünftige Richtungen
Future research on 1-(2-Butylbutoxy)propan-2-ol could focus on several areas, including its potential as a green solvent for the extraction of bioactive compounds, its use as a plasticizer in biodegradable polymers, and its mechanism of action in paint and coating formulations. Additionally, further studies on the biochemical and physiological effects of 1-(2-Butylbutoxy)propan-2-ol could help to better understand its potential health risks and inform occupational safety guidelines for workers in industries that use this compound.
Conclusion
1-(2-Butylbutoxy)propan-2-ol is a widely used solvent, coalescent, and plasticizer in industrial applications. While there is limited information available on its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, existing studies suggest that it may have potential as a green solvent and plasticizer and may have low acute toxicity. Further research is needed to better understand the properties and potential health risks of this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Butylbutoxy)propan-2-ol has been the subject of several scientific studies due to its widespread use in industrial applications. One area of research has focused on its potential as a green solvent for the extraction of bioactive compounds from natural sources, such as plants and fungi (Pereira et al., 2019). Another area of research has investigated its use as a plasticizer in biodegradable polymers, with the aim of reducing the environmental impact of plastic waste (Kumar et al., 2021).
Synthesemethoden
1-(2-Butylbutoxy)propan-2-ol can be synthesized through the reaction of 2-ethylhexanol and propylene oxide in the presence of a catalyst, such as potassium hydroxide or sodium hydroxide (Zhao et al., 2015). The reaction is typically carried out at elevated temperatures and pressures, and the resulting product is purified through distillation and filtration. Alternative synthesis methods, such as the reaction of 2-ethylhexanol with ethylene oxide or the hydroformylation of 2-ethylhexene followed by hydrogenation, have also been reported (Gupta et al., 2017).
Eigenschaften
CAS-Nummer |
1559-39-3 |
|---|---|
Produktname |
1-(2-Butylbutoxy)propan-2-ol |
Molekularformel |
C11H24O2 |
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
1-(2-ethylhexoxy)propan-2-ol |
InChI |
InChI=1S/C11H24O2/c1-4-6-7-11(5-2)9-13-8-10(3)12/h10-12H,4-9H2,1-3H3 |
InChI-Schlüssel |
BTIMJGKRHNTHIU-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COCC(C)O |
Kanonische SMILES |
CCCCC(CC)COCC(C)O |
Andere CAS-Nummern |
1559-39-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



